molecular formula C12H17N5OS2 B2810203 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1094710-93-6

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B2810203
CAS No.: 1094710-93-6
M. Wt: 311.42
InChI Key: VLCUUTFXNIOBPK-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is an organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with the active site of target enzymes. For instance, as a urease inhibitor, it binds to the enzyme’s active site, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanisms of certain bacteria, making it a potential therapeutic agent .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS2/c13-8-12(5-3-1-2-4-6-12)15-9(18)7-19-11-17-16-10(14)20-11/h1-7H2,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCUUTFXNIOBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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